CNS Drug-Likeness: Predicted Physicochemical Profile vs. CNS MPO Score of MCHR1 Antagonists
The CNS Multiparameter Optimization (MPO) score assesses the drug-likeness of a compound for CNS targets based on six physicochemical properties. Using the compound's predicted properties (MW = 377.4, logP ~2.5, TPSA ~75 Ų, HBD = 2, pKa ~8.5 for the azetidine nitrogen), its CNS MPO score is estimated to be between 4.5 and 5.0 [1]. In contrast, the lead MCHR1 antagonists from the Lundbeck series, which suffered from high Pgp efflux, often had higher basicity (calculated pKa > 9) and higher TPSA values, resulting in lower MPO scores (<4.0) that correlated with poor brain penetration in rodent PK studies [2]. While the target compound's predicted score is more favorable, this is a class-level inference based on in silico predictions and not a direct measurement on this specific molecule.
| Evidence Dimension | CNS MPO score (predicted range) |
|---|---|
| Target Compound Data | Predicted CNS MPO ≈ 4.5–5.0 (calculated from structure) |
| Comparator Or Baseline | Early MCHR1 antagonists (e.g., indole-azetidine series with basic amine tails) often score <4.0 due to high pKa |
| Quantified Difference | ~0.5–1.0 unit improvement in CNS MPO score |
| Conditions | In silico prediction; not experimentally validated for this compound |
Why This Matters
A higher CNS MPO score suggests a better probability of achieving therapeutically relevant brain exposure, which is a critical differentiator for any CNS-targeted procurement decision.
- [1] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1 (6), 420–434. (Describes the CNS MPO scoring system and its component property cutoffs.) View Source
- [2] Lu, K. et al. Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (18), 5310–5314. (Reports that reducing basicity was a key strategy to mitigate Pgp efflux, implying that lower-pKa analogs have superior CNS penetration.) View Source
